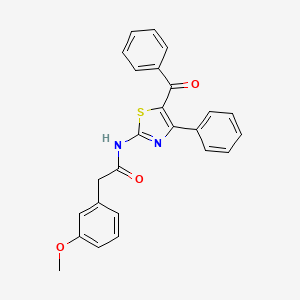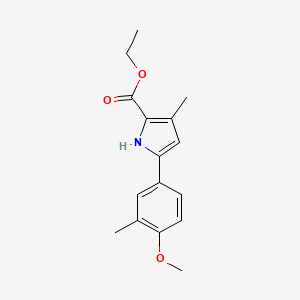
5-bromo-2-chloropyrimidin-4(3H)-one
Vue d'ensemble
Description
5-bromo-2-chloropyrimidin-4(3H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of bromine and chlorine atoms attached to the pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Halogenation of Pyrimidin-4(3H)-one: One common method involves the halogenation of pyrimidin-4(3H)-one using bromine and chlorine reagents. The reaction typically occurs under controlled conditions to ensure selective substitution at the desired positions.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of 5-bromo-2-chloropyrimidine with appropriate nucleophiles to introduce the desired functional groups.
Industrial Production Methods: Industrial production of 5-bromo-2-chloropyrimidin-4(3H)-one often involves large-scale halogenation reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-bromo-2-chloropyrimidin-4(3H)-one can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives with altered oxidation states.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products Formed:
- Substituted pyrimidines with various functional groups
- Oxidized or reduced derivatives of the original compound
- Coupled products with extended conjugation or additional rings
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in catalytic reactions, facilitating various organic transformations.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
DNA Intercalation: Studied for its ability to intercalate into DNA, affecting replication and transcription processes.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals targeting various diseases.
Antimicrobial Activity: Evaluated for its antimicrobial properties against a range of pathogens.
Industry:
Agrochemicals: Used in the development of agrochemicals for pest control.
Material Science:
Mécanisme D'action
The mechanism of action of 5-bromo-2-chloropyrimidin-4(3H)-one varies depending on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. In DNA intercalation, it inserts itself between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA.
Comparaison Avec Des Composés Similaires
5-bromo-2-chloropyrimidine: Lacks the hydroxyl group at position 4, making it less reactive in certain substitution reactions.
5-bromo-2-chloropyridine: Contains a nitrogen atom at position 1 instead of position 3, leading to different chemical properties and reactivity.
5-bromo-2-chloro-4-pyrimidinol: Similar structure but with a hydroxyl group at position 4, affecting its hydrogen bonding and solubility properties.
Uniqueness: 5-bromo-2-chloropyrimidin-4(3H)-one is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, along with the hydroxyl group at position 4. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Propriétés
IUPAC Name |
5-bromo-2-chloro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2O/c5-2-1-7-4(6)8-3(2)9/h1H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRDZQOHBHZJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844843-37-4 | |
| Record name | 5-bromo-2-chloropyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide](/img/new.no-structure.jpg)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide](/img/structure/B2752801.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2752802.png)



![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2752810.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2752811.png)




![6-[(3-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2752817.png)
